![molecular formula C15H23N3O3 B2814521 3-Cyclopropyl-1-[1-(2-methylpropanoyl)piperidin-4-yl]imidazolidine-2,4-dione CAS No. 2097930-32-8](/img/structure/B2814521.png)
3-Cyclopropyl-1-[1-(2-methylpropanoyl)piperidin-4-yl]imidazolidine-2,4-dione
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and reactivity would typically be determined experimentally. These properties can be influenced by factors such as the functional groups present in the molecule and the overall molecular structure .Scientific Research Applications
Pharmacological Potentials and Chemical Synthesis
3-Cyclopropyl-1-[1-(2-methylpropanoyl)piperidin-4-yl]imidazolidine-2,4-dione, due to its complex chemical structure, has not been directly identified in the provided studies. However, research on related imidazolidine-2,4-dione derivatives reveals significant pharmacological potentials and chemical synthesis pathways that might reflect on the applications of the compound .
Anticancer and Antimicrobial Activity
Imidazolidine derivatives are investigated for their potent anticancer and antimicrobial activities. For instance, certain imidazolidine-2,4-dione derivatives have demonstrated remarkable broad-spectrum cytotoxic potency against various cancer cell lines, such as prostate PC-3, colorectal HCT-116, breast MCF-7, and Hela cancer cell lines, with median IC50 values indicating significant cytotoxicity (El-Sayed et al., 2018). Moreover, some derivatives have shown excellent antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (Mohanty et al., 2015).
Chemical Synthesis and Modification
The chemical synthesis of imidazolidine derivatives highlights the versatility and reactivity of this class of compounds. Studies have explored various cyclocondensation reactions, presenting methodologies for synthesizing imidazolidine-2,4-diones and related structures, which could be pertinent to synthesizing 3-Cyclopropyl-1-[1-(2-methylpropanoyl)piperidin-4-yl]imidazolidine-2,4-dione (Sokolov et al., 2013). This reflects the potential for creating a wide range of derivatives with varied biological activities.
Pharmacophoric Features for Inhibitory Action
Research into the pharmacophoric features responsible for the ABCB1 inhibitory properties of imidazolidin-2,4-dione derivatives reveals the importance of molecular geometry and intermolecular interactions in determining biological activity. Such studies can inform the design of new compounds with enhanced pharmacological profiles, including potential applications for 3-Cyclopropyl-1-[1-(2-methylpropanoyl)piperidin-4-yl]imidazolidine-2,4-dione (Żesławska et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its intended use and the results of initial studies. For example, if the compound showed promise as a drug, future research might focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .
properties
IUPAC Name |
3-cyclopropyl-1-[1-(2-methylpropanoyl)piperidin-4-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-10(2)14(20)16-7-5-11(6-8-16)17-9-13(19)18(15(17)21)12-3-4-12/h10-12H,3-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRCYCQUSHTMQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC(CC1)N2CC(=O)N(C2=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-1-[1-(2-methylpropanoyl)piperidin-4-yl]imidazolidine-2,4-dione |
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